1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethan-1-one
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Description
1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H19N9O and its molecular weight is 377.412. The purity is usually 95%.
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Scientific Research Applications
Diversity-Oriented Synthesis Approach
An efficient diversity-oriented synthetic approach to annulated 9H-benzo[b]pyrrolo[1,2-g][1,2,3]triazolo[1,5-d][1,4]diazepines has been developed, leveraging a Sc(OTf)3-catalyzed two-component tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reaction. This method shows high substrate tolerance and enables the creation of a library of fused heterocycles, potentially leading to novel biologically active compounds or drug lead molecules (Hussain et al., 2014).
Synthesis of Fused Pyrazolo-, Triazolo-, and Tetrazolopyridazine Derivatives
A novel approach for synthesizing various fused pyrazolo-, triazolo-, tetrazolo-, diazepino-, oxazepino-, and thiazepinopyridazine derivatives has been described. This method involves the reaction of different starting compounds to yield a wide range of derivatives, showcasing the versatility and potential for generating compounds with various biological activities (Shalaby, 2003).
Versatile Synthon for Heterocyclic Systems
The synthesis and transformation of 3-diazopyrazolo[3,4-b]pyridine into various heterocyclic systems demonstrate its utility as a versatile synthon. This compound forms hydrazones with reactive methylene compounds, which can then be cyclized into condensed 1,2,4-triazine derivatives, among other reactions, indicating its potential for creating a diverse array of heterocyclic compounds (Kočevar et al., 1978).
Novel Azolo[3,4-d]pyridiazines and Pyrimidines
Research on the synthesis of novel azolo[3,4-d]pyridiazines, pyrazoles, and benzo[b][l,4]diazepine from hydrazonoyl halides and various reactants has been conducted. This work has led to the creation of new compounds, potentially contributing to the discovery of new pharmacological agents (Abdelhamid et al., 2016).
Structural and Synthetic Insights
Further studies have focused on the structural analysis, synthetic routes, and potential biological applications of similar heterocyclic compounds, providing valuable insights into their chemical properties and potential uses in medicinal chemistry (Sallam et al., 2021).
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9O/c28-18(12-26-15-5-2-1-4-14(15)20-23-26)25-9-3-8-24(10-11-25)17-7-6-16-21-19-13-27(16)22-17/h1-2,4-7,13H,3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBFWUGLIPTBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CN2C3=CC=CC=C3N=N2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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